(R)-N-Isopropylpiperidin-3-amine dihydrochloride
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Overview
Description
®-N-Isopropylpiperidin-3-amine dihydrochloride is a chiral compound with significant applications in the pharmaceutical and chemical industries. It is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly those used in the treatment of diabetes and other metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from 3-Aminopyridine: This method involves the catalytic hydrogenation of 3-aminopyridine to obtain racemic 3-aminopiperidine. The racemic mixture is then resolved using chiral reagents to yield ®-3-aminopiperidine.
Using D-Ornithine Hydrochloride: D-Ornithine hydrochloride reacts with thionyl chloride at low temperatures (-78°C to -45°C) to form ®-3-aminopiperidin-2-one.
From Nicotinamide: Nicotinamide undergoes catalytic hydrogenation, Boc protection, Hofmann degradation, and chiral resolution to form ®-3-aminopiperidine.
Industrial Production Methods
The industrial production of ®-N-Isopropylpiperidin-3-amine dihydrochloride typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The process often includes steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-N-Isopropylpiperidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: N-oxides of ®-N-Isopropylpiperidin-3-amine.
Reduction: Various secondary and tertiary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
®-N-Isopropylpiperidin-3-amine dihydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of chiral compounds for asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
The compound is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin and trelagliptin, which are used in the treatment of type 2 diabetes. Its role in the synthesis of these drugs highlights its importance in medicinal chemistry .
Industry
In the chemical industry, ®-N-Isopropylpiperidin-3-amine dihydrochloride is used in the production of fine chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-Isopropylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of DPP-IV inhibitors, the compound binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
®-3-Aminopiperidine dihydrochloride: A precursor in the synthesis of ®-N-Isopropylpiperidin-3-amine dihydrochloride.
(S)-N-Isopropylpiperidin-3-amine dihydrochloride: The enantiomer of the compound, with different biological activity.
N-Isopropylpiperidine: A related compound without the chiral center.
Uniqueness
®-N-Isopropylpiperidin-3-amine dihydrochloride is unique due to its chiral nature and its role as an intermediate in the synthesis of important pharmaceutical agents. Its specific configuration allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H20Cl2N2 |
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Molecular Weight |
215.16 g/mol |
IUPAC Name |
N-propan-2-ylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H |
InChI Key |
AOYQHHUODBDGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCNC1.Cl.Cl |
Origin of Product |
United States |
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